molecular formula C6H14O2S2 B11455858 1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane

1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane

Cat. No.: B11455858
M. Wt: 182.3 g/mol
InChI Key: ZXRUCOFKXDCOPW-UHFFFAOYSA-N
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Description

1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane is an organic compound characterized by the presence of both sulfonyl and sulfanyl functional groups

Preparation Methods

The synthesis of 1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane typically involves the reaction of ethanesulfonyl chloride with ethyl mercaptan under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity .

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and scalability. These methods often utilize advanced catalytic systems to enhance reaction efficiency and reduce production costs .

Chemical Reactions Analysis

1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to drive the reactions to completion .

Scientific Research Applications

1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and sulfanyl groups can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity or function. This interaction can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

1-(Ethanesulfonyl)-2-(ethylsulfanyl)ethane can be compared with other sulfonyl and sulfanyl-containing compounds, such as ethanesulfonyl chloride and ethyl mercaptan.

Similar compounds include:

Properties

Molecular Formula

C6H14O2S2

Molecular Weight

182.3 g/mol

IUPAC Name

1-ethylsulfanyl-2-ethylsulfonylethane

InChI

InChI=1S/C6H14O2S2/c1-3-9-5-6-10(7,8)4-2/h3-6H2,1-2H3

InChI Key

ZXRUCOFKXDCOPW-UHFFFAOYSA-N

Canonical SMILES

CCSCCS(=O)(=O)CC

Origin of Product

United States

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